molecular formula C5H10N4 B1357322 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 744994-00-1

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B1357322
CAS No.: 744994-00-1
M. Wt: 126.16 g/mol
InChI Key: OUROGIJRFJQLAW-UHFFFAOYSA-N
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Description

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine: is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethanamine side chain

Biochemical Analysis

Biochemical Properties

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to gradual changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic flux . The compound’s involvement in these pathways can lead to changes in the concentration of key metabolites, which can have downstream effects on cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within certain tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds (e.g., alkyl halides), often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or side chain.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: A simpler triazole derivative without the ethanamine side chain.

    2-(4H-1,2,4-triazol-3-yl)ethanamine: Similar structure but without the methyl group on the triazole ring.

    4-methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of an ethanamine side chain.

Uniqueness

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to the combination of the triazole ring with a methyl group and an ethanamine side chain This structural arrangement imparts specific chemical and biological properties that distinguish it from other triazole derivatives

Properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUROGIJRFJQLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587984
Record name 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744994-00-1
Record name 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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